Heptane, 1-chloro-3-methyl-
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Overview
Description
Heptane, 1-chloro-3-methyl- is an organic compound with the molecular formula C8H17Cl. It is a derivative of heptane, where a chlorine atom is substituted at the first carbon and a methyl group is substituted at the third carbon. This compound is part of the alkyl halides family, which are known for their reactivity and usefulness in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptane, 1-chloro-3-methyl- can be synthesized through the chlorination of 3-methylheptane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions include maintaining a controlled temperature and ensuring the presence of a suitable solvent to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of heptane, 1-chloro-3-methyl- involves large-scale chlorination processes. These processes are carried out in reactors equipped with UV light sources or radical initiators to ensure efficient chlorination. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Heptane, 1-chloro-3-methyl- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: It can undergo elimination reactions to form alkenes, particularly when treated with strong bases.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). The reactions are typically carried out in polar solvents like water or alcohols.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used, often in alcoholic solvents.
Oxidation and Reduction: These reactions may involve reagents like potassium permanganate (KMnO4) for oxidation or lithium aluminum hydride (LiAlH4) for reduction.
Major Products
Substitution: Products include alcohols, ethers, and amines depending on the nucleophile used.
Elimination: The major product is 3-methylheptene.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Heptane, 1-chloro-3-methyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It can be used in studies involving the interaction of alkyl halides with biological molecules, providing insights into their potential biological activity.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals or therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of heptane, 1-chloro-3-methyl- in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or elimination processes. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Heptane, 1-chloro-3-methyl- can be compared with other similar compounds such as:
3-Chloro-3-methylheptane: Similar in structure but with the chlorine atom at the third carbon.
1-Chloroheptane: Lacks the methyl group at the third carbon.
3-Methylheptane: Lacks the chlorine atom.
The uniqueness of heptane, 1-chloro-3-methyl- lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
Properties
CAS No. |
128399-57-5 |
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Molecular Formula |
C8H17Cl |
Molecular Weight |
148.67 g/mol |
IUPAC Name |
1-chloro-3-methylheptane |
InChI |
InChI=1S/C8H17Cl/c1-3-4-5-8(2)6-7-9/h8H,3-7H2,1-2H3 |
InChI Key |
AGDXAUBGPYHIEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CCCl |
Origin of Product |
United States |
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